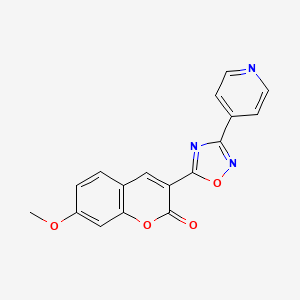

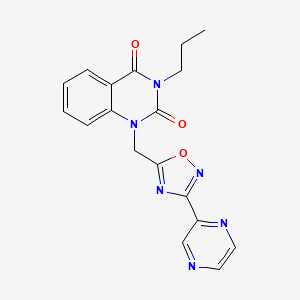

7-methoxy-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methoxy-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one is a compound that belongs to the chemical class of chromen-2-ones, which are of significant interest due to their diverse range of biological activities. The structural uniqueness of this compound, featuring a chromen-2-one backbone fused with a pyridinyl oxadiazole, suggests potential for various chemical and physical properties, and possibly, biological activities.

Synthesis Analysis

The synthesis of related chromen-2-one derivatives typically involves multi-step reactions starting from basic precursors like coumarins or related heterocycles. The synthesis may involve cyclization, nucleophilic substitution, and other key organic transformations. Specific methods for synthesizing the exact compound were not found, but similar compounds have been synthesized through reactions involving coumarins and pyridine derivatives, indicating that similar synthetic routes could be applicable (Gawai et al., 2019).

Molecular Structure Analysis

The molecular structure of chromen-2-one derivatives is often analyzed through spectroscopic methods such as FT-IR, NMR, and X-ray crystallography. These analyses provide detailed information on the bond lengths, angles, and overall geometry of the molecule. For compounds with a similar structure, X-ray crystallography revealed planar conformations and specific intermolecular interactions that influence the compound's stability and reactivity (Koh, 2016).

Chemical Reactions and Properties

Chemical reactions involving chromen-2-ones typically explore their reactivity towards nucleophiles, electrophiles, and various reagents that can lead to the formation of new bonds or functional groups. The presence of the oxadiazole and pyridinyl groups in the compound may influence its reactivity, allowing for selective transformations at these sites. The literature suggests similar compounds undergo reactions that can introduce or modify functional groups, influencing their chemical properties and potential applications (Bezergiannidou‐Balouctsi et al., 1993).

Physical Properties Analysis

The physical properties of chromen-2-ones, such as solubility, melting point, and crystallinity, are crucial for their application in various fields. These properties are influenced by the molecular structure, specifically by substituents and their positioning on the core structure. Analytical techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are commonly used to study these properties. However, specific physical properties for the compound were not directly found, suggesting a gap in the literature that might need targeted experimental studies.

Chemical Properties Analysis

The chemical properties of such compounds, including acidity, basicity, and photostability, are essential for understanding their behavior in chemical reactions and potential applications in materials science or as biological agents. The oxadiazole ring and pyridinyl substituent contribute to the electronic properties, potentially affecting the compound's reactivity and stability under various conditions. Computational studies, including density functional theory (DFT), are often used to predict these properties and guide experimental investigations (Evecen & Tanak, 2016).

Scientific Research Applications

Therapeutic Applications

1,3,4-Oxadiazole derivatives, including compounds similar to "7-methoxy-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one," are recognized for their wide range of bioactivities. These compounds are explored for anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal applications. Their structural feature, especially the oxadiazole ring, facilitates effective binding with different enzymes and receptors, eliciting diverse bioactivities. This has led to their extensive use in the treatment of various ailments, highlighting their significant development value in medicinal chemistry (Verma et al., 2019).

Anticancer Research

Research on "7-methoxy-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one" related compounds has demonstrated their potential in anticancer applications, with high tumor specificity and reduced toxicity to normal cells. For instance, certain compounds within this chemical family have shown promise in inducing apoptotic cell death in human oral squamous cell carcinoma (OSCC) cell lines, offering pathways to new anticancer drugs with minimized keratinocyte toxicity (Sugita et al., 2017).

Corrosion Inhibition

Apart from their medicinal applications, compounds with the oxadiazole moiety, including quinoline derivatives, have been studied for their effectiveness as anticorrosive materials. These derivatives form stable chelating complexes with metallic surfaces, showcasing their utility in protecting metals from corrosion. This application is particularly relevant in industrial settings where metal preservation is crucial (Verma et al., 2020).

Heterocyclic Chemistry and Material Science

The structural motif of "7-methoxy-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one" is pivotal in heterocyclic chemistry, serving as a core structure for secondary metabolites of considerable pharmacological importance. The synthesis and application of such heterocyclic compounds are widely studied for their potential in developing new pharmaceuticals and materials with specific properties, underscoring the importance of synthetic procedures to access these compounds (Mazimba, 2016).

properties

IUPAC Name |

7-methoxy-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11N3O4/c1-22-12-3-2-11-8-13(17(21)23-14(11)9-12)16-19-15(20-24-16)10-4-6-18-7-5-10/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQWLCWSGJUZPQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC(=NO3)C4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-methoxy-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate](/img/structure/B2484530.png)

![4-butyl-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2484540.png)

![2-[(2,4-dichlorobenzyl)sulfanyl]-5-methoxy-N,N-dimethyl-4-pyrimidinamine](/img/structure/B2484542.png)

![N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]furan-2-carboxamide](/img/structure/B2484544.png)

![5-((3-Chlorophenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2484548.png)

![2-methylpropyl N-[3-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)phenyl]carbamate](/img/structure/B2484549.png)

![9-(4-ethoxyphenyl)-1,7-dimethyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2484551.png)